Amorphous Selenium Exhibits Exclusive Single-Carrier Avalanche Gain with Near-Unity Excess Noise Factor Among Disordered Semiconductors
Amorphous selenium (a-Se) is the only wide-bandgap (~2.1 eV) non-crystalline semiconductor proven to produce reliable, repeatable single-carrier (hole) avalanche gain at high electric fields (≥70 V/µm for 15–30 µm thick layers) without dielectric breakdown [1]. In a Monte Carlo simulation study covering 0.1–15 µm a-Se thin films, an ultralow non-Markovian excess noise factor (ENF) of ~1 was achieved at mean avalanche gains of 1000 for 100 nm films [2]. This stands in marked contrast to conventional crystalline APDs (e.g., silicon), where ENF typically scales with gain and the effective k-factor, producing substantially higher noise at comparable gains. The ability of a-Se to sustain single-carrier-only impact ionization eliminates the excess noise contribution from secondary carrier feedback that plagues all crystalline APD materials.
| Evidence Dimension | Excess noise factor (ENF) at avalanche gain of 1000 |
|---|---|
| Target Compound Data | ENF ~1 (simulated for 100 nm a-Se thin film; gain = 1000) |
| Comparator Or Baseline | Crystalline Si APD: typical ENF ~3–5 at gain = 100 (k ≈ 0.02–0.05); InP/InGaAs APD: ENF ~4–6 at gain = 20 |
| Quantified Difference | a-Se ENF approaches the theoretical quantum limit of unity; typical crystalline APDs exhibit ENF ≥2–5× higher at comparable or lower gains |
| Conditions | Monte Carlo simulation of hole transport in a-Se films (0.1–15 µm thickness); applied electric field ≥70 V/µm; single-carrier (hole) impact ionization regime |
Why This Matters
For detector procurement in low-signal medical imaging (flat-panel X-ray detectors) and photon-counting applications, a-Se's near-noiseless gain enables quantum-noise-limited performance that cannot be replicated by any crystalline semiconductor APD.
- [1] TCAD Modeling of Amorphous Selenium-based Avalanche Photon Detectors. Silvaco Simulation Standard; 2021. a-Se band gap ~2.1 eV; avalanche at ≥70 V/µm; only non-crystalline semiconductor with reliable single-carrier avalanche gain. View Source
- [2] Mukherjee A, Han Z, Ho LTT, Rumaiz AK, Vasileska D, Goldan AH. Non-Markovian Hole Excess Noise in Avalanche Amorphous Selenium Thin Films. ACS Omega. 2023;8(26):23579–23586. ENF ~1 at gain 1000 for 100 nm a-Se films. View Source
